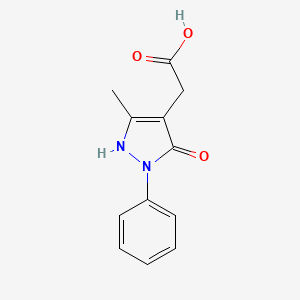

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Description

2-(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (CAS: 915919-78-7) is a pyrazolone derivative characterized by a bicyclic structure combining a pyrazol-4-yl core with an acetic acid substituent. Its structure includes a keto group at position 3, a phenyl group at position 2, and a methyl group at position 5, which collectively influence its electronic and steric properties. The acetic acid moiety enhances solubility and provides a functional handle for further derivatization. Research highlights its role as a precursor in multicomponent reactions (MCRs) and coordination chemistry due to its ability to act as a ligand .

Properties

IUPAC Name |

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZCVUCORZBGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can be achieved through a multi-step process. One common method involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of a catalyst such as nano tin(IV) oxide at room temperature and under solvent-free conditions . This method is efficient and eco-friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: The compound is used in the synthesis of novel materials with unique properties.

Biological Research: It serves as a tool for studying various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Dichlorophenyl Acetamide | Propanoic Acid Analog | Difluorophenyl Analog |

|---|---|---|---|---|

| Molecular Weight | 246.25 | 390.26 | 260.29 | 254.19 |

| Melting Point (°C) | Not reported | 473–475 | Not reported | Not reported |

| Solubility | Moderate (acetic acid) | Low (CH₂Cl₂) | Low (organic solvents) | Moderate (DMSO) |

| Hydrogen-Bonding Motif | Not reported | R₂²(10) dimers | Not reported | Not reported |

Biological Activity

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 233.25 g/mol. Its structure features a pyrazole ring substituted with a phenyl group and a keto moiety, which are pivotal for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies using the Minimum Inhibitory Concentration (MIC) method showed that certain pyrazole derivatives effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. Compounds derived from this scaffold have shown inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. For example, one study reported IC50 values for anti-inflammatory activity ranging from 5.40 μM to 0.01 μM against COX enzymes, surpassing the efficacy of standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer properties of this compound have also been studied extensively. The MTT assay results indicated that it exhibits cytotoxic effects against several cancer cell lines, including K562 (leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC50 values were determined to be in the micromolar range, suggesting that the compound can effectively inhibit cancer cell proliferation .

Study on Metal Complexes

A recent study synthesized metal complexes of pyrazole derivatives and assessed their biological activities. The complexes exhibited enhanced antimicrobial and anticancer activities compared to their parent ligands. For instance, the complex formed with nickel demonstrated an IC50 value significantly lower than that of the free ligand against MDA-MB-231 cells .

In Vivo Studies

In vivo studies have further supported the anti-inflammatory effects of pyrazole derivatives. Animal models treated with these compounds showed reduced edema and inflammatory markers compared to control groups. These findings suggest a potential therapeutic role for this class of compounds in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.